molecular formula C6H3BrClF3N2 B13675111 5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine

5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine

Cat. No.: B13675111
M. Wt: 275.45 g/mol
InChI Key: MXKKFOPNMFAZIG-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with bromomethyl, chloro, and trifluoromethyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable pyrimidine derivative. For instance, the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can yield the desired bromomethyl derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of dechlorinated pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine is unique due to the presence of both bromomethyl and trifluoromethyl groups, which impart distinct reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H3BrClF3N2

Molecular Weight

275.45 g/mol

IUPAC Name

5-(bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H3BrClF3N2/c7-1-3-2-12-5(8)13-4(3)6(9,10)11/h2H,1H2

InChI Key

MXKKFOPNMFAZIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(F)(F)F)CBr

Origin of Product

United States

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